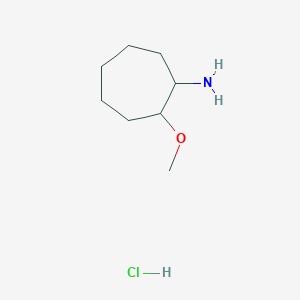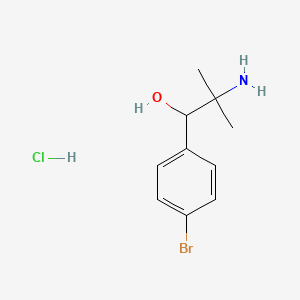![molecular formula C19H31N3 B1379202 1-[(1-Benzyl-4-methylpiperidin-4-yl)methyl]-4-methylpiperazine CAS No. 1461714-06-6](/img/structure/B1379202.png)
1-[(1-Benzyl-4-methylpiperidin-4-yl)methyl]-4-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(1-Benzyl-4-methylpiperidin-4-yl)methyl]-4-methylpiperazine is a synthetic organic compound with a complex structure, characterized by the presence of piperidine and piperazine rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Benzyl-4-methylpiperidin-4-yl)methyl]-4-methylpiperazine typically involves multi-step organic reactions. One common method includes the alkylation of 4-methylpiperazine with 1-benzyl-4-methylpiperidine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 1-[(1-Benzyl-4-methylpiperidin-4-yl)methyl]-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or piperazine rings, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with Pd/C catalyst under mild pressure.
Substitution: Alkyl halides in the presence of a base like sodium hydride in DMF.
Major Products: The major products formed from these reactions include N-oxides, reduced piperidine or piperazine derivatives, and various substituted analogs depending on the specific reagents used.
科学研究应用
1-[(1-Benzyl-4-methylpiperidin-4-yl)methyl]-4-methylpiperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which 1-[(1-Benzyl-4-methylpiperidin-4-yl)methyl]-4-methylpiperazine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
1-Benzyl-4-methylpiperidine: Shares the piperidine ring structure but lacks the piperazine moiety.
4-Methylpiperazine: Contains the piperazine ring but without the benzyl and piperidine components.
N-Benzylpiperazine: Similar in structure but with different substitution patterns.
Uniqueness: 1-[(1-Benzyl-4-methylpiperidin-4-yl)methyl]-4-methylpiperazine is unique due to its dual piperidine and piperazine rings, which confer distinct chemical and biological properties. This duality allows for versatile applications and interactions that are not possible with simpler analogs.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.
属性
IUPAC Name |
1-[(1-benzyl-4-methylpiperidin-4-yl)methyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3/c1-19(17-22-14-12-20(2)13-15-22)8-10-21(11-9-19)16-18-6-4-3-5-7-18/h3-7H,8-17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXFOFOVVAQHTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)CC2=CC=CC=C2)CN3CCN(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
methanone hydrobromide](/img/structure/B1379121.png)

![tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate](/img/structure/B1379123.png)
![[6-(4'-Bromophenylsulfanyl)-4-(trifluoromethyl)-pyridin-2-ylsulfanyl]acetic acid](/img/structure/B1379124.png)
methanone hydrobromide](/img/structure/B1379128.png)

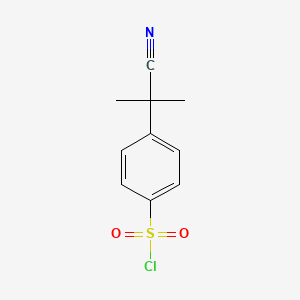
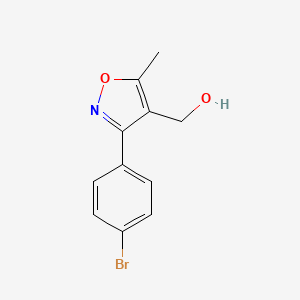
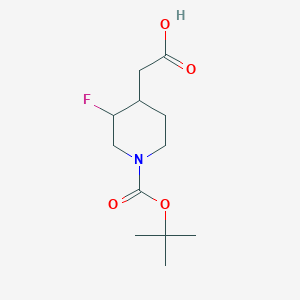
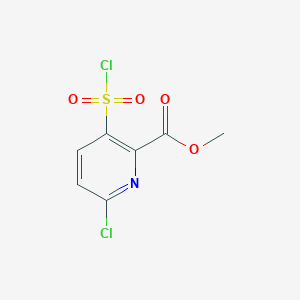
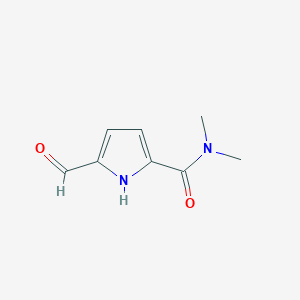
![2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1379139.png)
